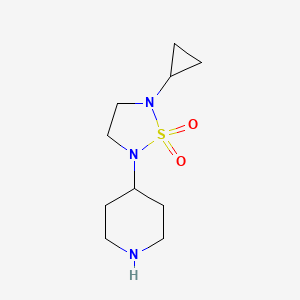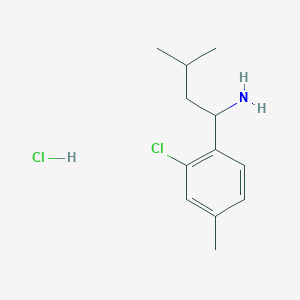
1-(2-Chlor-4-methylphenyl)-3-methylbutan-1-amin-hydrochlorid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the 3D arrangement of these atoms in space. The compound likely has a tetrahedral geometry around the nitrogen atom due to the presence of the amine group .Chemical Reactions Analysis
Amines, such as this compound, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in acid-base reactions. The presence of the chlorine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group might make it a base, and it might be soluble in water due to the presence of polar bonds .Wissenschaftliche Forschungsanwendungen
Anästhesie
Diese Verbindung könnte möglicherweise im Bereich der Anästhesie eingesetzt werden . Es wurden Zusammensetzungen und Verfahren zur Verabreichung von Lokalanästhetika entwickelt, die durch eine Einzelinjektion verabreicht werden und eine wiederholte Bedarfs- oder hochinfusive Analgesie über einen längeren Zeitraum ermöglichen . Die auslösbaren Elemente ermöglichen die Abgabe der eingekapselten Anästhetika, wenn ein geeigneter auslösender Reiz angewendet wird .
Protodeboronierung
Die Verbindung könnte bei der Protodeboronierung von Pinacolboronsäureestern eingesetzt werden . Protodeboronierung ist ein Prozess, bei dem eine Bor-Gruppe aus einer organischen Verbindung entfernt wird . Dieser Prozess wird in einer Vielzahl chemischer Reaktionen eingesetzt, einschließlich der formalen Anti-Markovnikov-Hydromethylierung von Alkenen .
Synthese anderer Verbindungen
Die Verbindung könnte möglicherweise bei der Synthese anderer Verbindungen eingesetzt werden . Imidazol, eine fünfgliedrige heterozyklische Einheit, ist bekanntlich ein wertvoller Baustein in der organischen Synthese . Die Verbindung könnte möglicherweise bei der Synthese von Imidazol enthaltenden Verbindungen eingesetzt werden .
Wirkmechanismus
4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride is thought to act as an agonist at certain receptors in the body, such as the serotonin receptors. It has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, sleep, and other functions. It has also been shown to bind to the dopamine D2 receptor, which is involved in the reward system and is associated with addiction and reinforcement.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride have been studied in both animal and human studies. In animal studies, it has been shown to have an antidepressant-like effect, as well as an anxiolytic-like effect. In humans, it has been shown to have a mild sedative effect, as well as an anti-inflammatory effect. Additionally, it has been found to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride in laboratory experiments offers several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has low affinity for other receptors in the body. However, there are some limitations to its use in laboratory experiments. It has a short half-life in the body, and it has a low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride. One possibility is to further investigate its effects on the serotonin and dopamine systems, as well as its potential therapeutic applications. Additionally, it could be studied in combination with other compounds to investigate possible synergistic effects. It could also be studied in combination with other drugs to investigate potential interactions. Finally, it could be studied in combination with other compounds to investigate potential therapeutic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-8(2)6-12(14)10-5-4-9(3)7-11(10)13;/h4-5,7-8,12H,6,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHOVZUYIMQDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(C)C)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




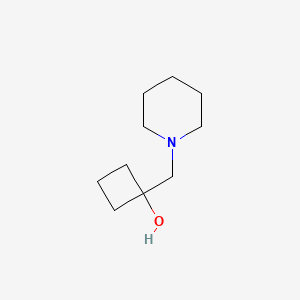
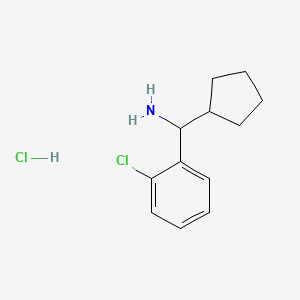
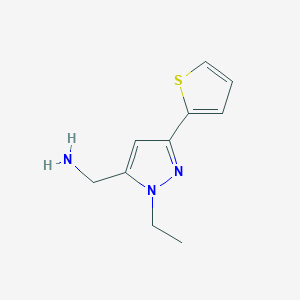
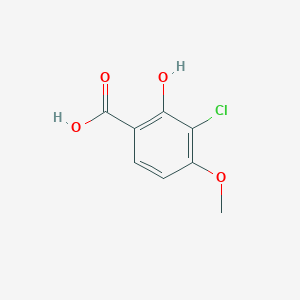


![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)

![1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471360.png)
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)benzoic acid](/img/structure/B1471363.png)


